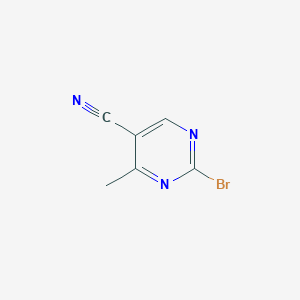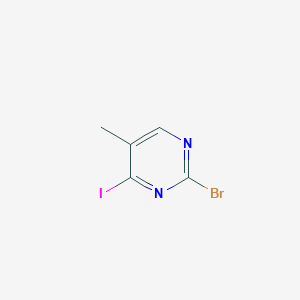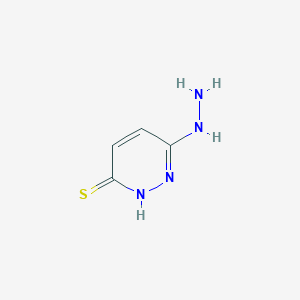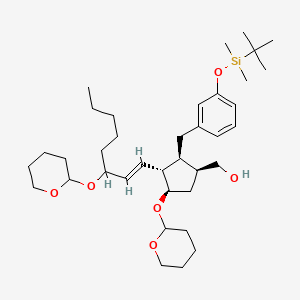![molecular formula C7H7N3 B13096615 1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
1,2-Dihydropyrido[3,4-c]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydropyrido[3,4-c]pyridazine is a heterocyclic compound that features a fused ring system containing both pyridine and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of nitrogen atoms in the ring system imparts distinct electronic characteristics, making it a valuable scaffold for drug design and development.
Métodos De Preparación
The synthesis of 1,2-Dihydropyrido[3,4-c]pyridazine typically involves cyclization reactions. One common method includes the reaction of a heterocyclic diamine with a nitrite, or the use of hydrazine hydrate with dicarbonyl compounds . Industrial production methods often employ these synthetic routes under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,2-Dihydropyrido[3,4-c]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce dihydropyridazine compounds .
Aplicaciones Científicas De Investigación
1,2-Dihydropyrido[3,4-c]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydropyrido[3,4-c]pyridazine involves its interaction with specific molecular targets. The compound can inhibit enzymes or modulate receptor activity, leading to various physiological effects. For instance, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent biological responses .
Comparación Con Compuestos Similares
1,2-Dihydropyrido[3,4-c]pyridazine can be compared with other similar heterocyclic compounds such as pyridazine, pyrimidine, and pyrazine. While all these compounds contain nitrogen atoms in their ring systems, this compound is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design, offering advantages in terms of binding affinity and selectivity .
Similar compounds include:
- Pyridazine
- Pyrimidine
- Pyrazine
These compounds share some structural similarities but differ in their chemical reactivity and biological activities .
Propiedades
Fórmula molecular |
C7H7N3 |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
1,2-dihydropyrido[3,4-c]pyridazine |
InChI |
InChI=1S/C7H7N3/c1-3-8-5-7-6(1)2-4-9-10-7/h1-5,9-10H |
Clave InChI |
CPELHWJBACBNLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CNNC2=C1C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate](/img/structure/B13096555.png)





![(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13096616.png)
![4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13096623.png)
![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)

